L-Valine-15N
Overview
Description
Levodopa is an amino acid precursor of dopamine with antiparkinsonian properties. Levodopa is a prodrug that is converted to dopamine by DOPA decarboxylase and can cross the blood-brain barrier. When in the brain, levodopa is decarboxylated to dopamine and stimulates the dopaminergic receptors, thereby compensating for the depleted supply of endogenous dopamine seen in Parkinson's disease. To assure that adequate concentrations of levodopa reach the central nervous system, it is administered with carbidopa, a decarboxylase inhibitor that does not cross the blood-brain barrier, thereby diminishing the decarboxylation and inactivation of levodopa in peripheral tissues and increasing the delivery of dopamine to the CNS.
Levodopa (L-Dopa) is an amino acid precursor of dopamine and is the most effective and commonly used drug in the treatment of Parkinson disease. Levodopa is usually combined with carbidopa, which is an inhibitor of L-amino acid decarboxylase, the plasma enzyme that metabolizes levodopa peripherally. Treatment with the combination of levodopa and carbidopa has been associated with mild and transient increases in serum enzymes in a proportion of patients and with very rare instances of clinically apparent acute liver injury.
L-Dopa, also known as dopar or levodopa, belongs to the class of organic compounds known as tyrosine and derivatives. Tyrosine and derivatives are compounds containing tyrosine or a derivative thereof resulting from reaction of tyrosine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Dopa is a drug which is used for the treatment of idiopathic parkinson's disease (paralysis agitans), postencephalitic parkinsonism, symptomatic parkinsonism which may follow injury to the nervous system by carbon monoxide intoxication, and manganese intoxication. L-Dopa exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). L-Dopa has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, L-dopa is primarily located in the cytoplasm. L-Dopa participates in a number of enzymatic reactions. In particular, L-Dopa and tetrahydrobiopterin can be converted into dopamine and 4a-hydroxytetrahydrobiopterin through the action of the enzyme aromatic-L-amino-acid decarboxylase. Furthermore, L-Dopa can be converted into dopaquinone; which is mediated by the enzyme tyrosinase. Furthermore, L-Dopa and dihydrobiopterin can be biosynthesized from L-tyrosine and sapropterin through the action of the enzyme tyrosine 3-monooxygenase. Finally, L-Dopa can be converted into dopamine; which is mediated by the enzyme aromatic-L-amino-acid decarboxylase. In humans, L-dopa is involved in the tyrosine metabolism pathway, the disulfiram action pathway, and catecholamine biosynthesis pathway. L-Dopa is also involved in several metabolic disorders, some of which include dopamine beta-hydroxylase deficiency, the hawkinsinuria pathway, tyrosinemia, transient, OF the newborn pathway, and monoamine oxidase-a deficiency (mao-a). L-Dopa is a potentially toxic compound.
Scientific Research Applications
Enzymatic Synthesis : An efficient stereospecific enzymatic synthesis method for L-[15N]-valine was developed, using glucose dehydrogenase and galactose mutarotase as an NADH regenerating system. This method offers high yields and is economical and easy to perform at a synthetically useful scale (Chiriac et al., 2008).
Nutritional Studies : In infants being fed parenterally, the utilization rates of D-[15N] valine were studied, showing significant retention of 15N in the protein pool and providing insights into the utilization of D-amino acids in nutritional solutions (Heine et al., 1983).
L-Valine Production in Microorganisms : Research has focused on enhancing the production of L-valine in Escherichia coli using multi-modular engineering. This involves modifying the L-valine biosynthetic pathway, transcription factors, and NADPH supply, achieving high L-valine yields in bioreactors (Hao et al., 2022).
Protein Synthesis Studies : The stereospecificity of the polymerization of D,L-alanine-NCA and D,L-valine-NCA was explored using 15N NMR spectroscopy. This research contributes to understanding the polymerization process of amino acids (Kricheldorf & Hull, 1979).
Animal Nutrition : Studies on excess dietary L-valine in laying hens showed that high concentrations of L-valine are tolerated and do not adversely affect laying performance or immune function. This has implications for animal nutrition and feed formulation (Azzam et al., 2015).
Metabolic Responses : Research on the effects of valine on 15N incorporation into serum and tissue protein in rats highlighted the impact of branched-chain amino acids on nitrogen utilization and metabolic responses in both normal and liver-injured rats (Okita et al., 1989).
Safety and Efficacy Evaluations : The safety and efficacy of L-valine produced by fermentation using Escherichia coli for all animal species were assessed, confirming its safety for target species, consumers, users, and the environment (Bampidis et al., 2020).
Mechanism of Action
Target of Action
L-Valine-15N is a labeled form of L-Valine, an essential amino acid that plays a crucial role in protein synthesis . It is primarily targeted towards biological macromolecules, where it is used in NMR-based research studies designed to probe structure, dynamics, and binding .
Biochemical Pathways
L-Valine is a part of the branched-chain amino acids (BCAAs) biosynthesis pathway . It is involved in various metabolic processes, and its imbalance can affect the production efficiency in microbial fermentation processes
Result of Action
L-Valine is known to improve the lactation function of breeding animals and is considered one of the limiting amino acids in animal feed for poultry and pigs . It can also enhance the phagocytosis of macrophages to drug-resistant pathogens and serves as a chemical building block for anti-viral drugs and antibiotics
Action Environment
It is known that the production efficiency of l-valine can be affected by metabolic imbalances in recombinant strains , suggesting that the action of this compound could also be influenced by similar factors.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, L-Valine-15N interacts with various enzymes, proteins, and other biomolecules. Its primary role is in protein synthesis, where it is incorporated into polypeptide chains during translation .
Cellular Effects
This compound influences cell function by participating in various cellular processes. It is involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
(2S)-2-(15N)azanyl-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-JGTYJTGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514731 | |
Record name | L-(~15~N)Valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59935-29-4 | |
Record name | L-(~15~N)Valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Valine-15N help researchers understand the formation of valinomycin?
A: The study utilized this compound, a stable isotope-labeled form of the amino acid L-valine, to trace its incorporation into the valinomycin molecule. The researchers discovered that this compound was integrated into both the D- and L-valyl portions of valinomycin to a comparable degree []. This finding suggests that L-valine serves as a precursor to both D- and L-valine units within the valinomycin structure. This insight sheds light on the metabolic pathways involved in valinomycin biosynthesis.
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